Isoform Selectivity: PD 151746 vs PD 150606 — Quantitative Comparison for Calpain-1 vs Calpain-2 Discrimination
PD 151746 demonstrates a 20-fold selectivity for calpain-1 (μ-calpain) over calpain-2 (m-calpain), with Ki values of 0.26 ± 0.03 μM and 5.33 ± 0.77 μM, respectively . In direct comparison, the structurally related analog PD 150606 exhibits only a 1.8-fold selectivity margin, with Ki values of 0.21 μM for calpain-1 and 0.37 μM for calpain-2 . Thus, while both compounds inhibit calpain-1 with comparable sub-micromolar potency, PD 151746 provides approximately 11-fold greater discrimination between the two isoforms than PD 150606.
| Evidence Dimension | Selectivity ratio (calpain-2 Ki / calpain-1 Ki) |
|---|---|
| Target Compound Data | Selectivity ratio: 20.5-fold (Ki calpain-1 = 0.26 μM; Ki calpain-2 = 5.33 μM) |
| Comparator Or Baseline | PD 150606: Selectivity ratio = 1.8-fold (Ki calpain-1 = 0.21 μM; Ki calpain-2 = 0.37 μM) |
| Quantified Difference | PD 151746 exhibits approximately 11.4× greater isoform selectivity than PD 150606 (20.5 vs 1.8) |
| Conditions | In vitro enzymatic inhibition assay using purified human calpain-1 and calpain-2, substrate: Suc-Leu-Leu-Val-Tyr-AMC |
Why This Matters
For experiments requiring dissection of calpain-1-specific versus calpain-2-mediated functions, PD 151746 enables cleaner interpretation than PD 150606.
